molecular formula C21H21Cl2F2N3O2S B8259710 4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-2-{[4-(ethanesulfonyl)phenyl]methyl}-1H-1,3-benzodiazole

4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-2-{[4-(ethanesulfonyl)phenyl]methyl}-1H-1,3-benzodiazole

Cat. No.: B8259710
M. Wt: 488.4 g/mol
InChI Key: YQYGCAFUMZMJKZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(4,4-difluoropiperidin-1-yl)-2-[(4-ethylsulfonylphenyl)methyl]-1H-benzimidazole is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-2-{[4-(ethanesulfonyl)phenyl]methyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Chlorination: Introduction of chlorine atoms at the 4 and 6 positions of the benzimidazole ring.

    Substitution with 4,4-Difluoropiperidine: This step involves the nucleophilic substitution of a suitable leaving group with 4,4-difluoropiperidine.

    Attachment of the Ethylsulfonylphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.

    Substitution: The chlorine atoms at the 4 and 6 positions can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the 4 and 6 positions.

Scientific Research Applications

4,6-Dichloro-5-(4,4-difluoropiperidin-1-yl)-2-[(4-ethylsulfonylphenyl)methyl]-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-5-fluoropyrimidine: Shares the dichloro substitution pattern but has a pyrimidine core instead of benzimidazole.

    4,4-Difluoropiperidine hydrochloride: Contains the difluoropiperidine moiety but lacks the benzimidazole core.

Uniqueness

4,6-Dichloro-5-(4,4-difluoropiperidin-1-yl)-2-[(4-ethylsulfonylphenyl)methyl]-1H-benzimidazole is unique due to its combination of structural features, including the benzimidazole core, dichloro substitution, and the presence of both difluoropiperidine and ethylsulfonylphenyl groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-2-[(4-ethylsulfonylphenyl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2F2N3O2S/c1-2-31(29,30)14-5-3-13(4-6-14)11-17-26-16-12-15(22)20(18(23)19(16)27-17)28-9-7-21(24,25)8-10-28/h3-6,12H,2,7-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYGCAFUMZMJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC2=NC3=C(C(=C(C=C3N2)Cl)N4CCC(CC4)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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